Product packaging for Hatomasterol(Cat. No.:)

Hatomasterol

Cat. No.: B1240095
M. Wt: 430.7 g/mol
InChI Key: CREDXYMKNYHUGY-DEEMEZQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hatomasterol is a rare, naturally occurring carbon-bridged steroid (CBS) first isolated from the Okinawan marine sponge Stylissa sp. . This polyhydroxylated sterol has a defined 5β,19-cycloergostane skeleton with a molecular formula of C28H46O3 and a molecular weight of 430.67 g/mol . Its unique structure places it among the group of cyclopropane-containing steroids, which are noted for their pronounced biological profiles . In vitro studies have demonstrated that this compound exhibits cytotoxicity against human cancer cell lines, including HeLa cells . Its robust predicted biological activities, determined via PASS software analysis, include antineoplastic effects (Pa = 0.915), apoptosis agonism (Pa = 0.892), and specific activity against liver cancer cells (Pa = 0.822) . Beyond its antitumor profile, this compound is also predicted to be a potent regulator of lipid metabolism, showing high probabilities for anti-hypercholesterolemic (Pa = 0.900) and hypolipemic (Pa = 0.897) activity, suggesting potential research value in metabolic and cardiovascular diseases . Additional predicted activities include anti-osteoporotic and anti-inflammatory effects . This combination of properties makes this compound a compelling compound for researchers investigating novel therapeutic agents in oncology, lipid biochemistry, and pharmacology. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O3 B1240095 Hatomasterol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(1S,2S,5R,6R,9S,10S,11S,12S,13R,15S)-6-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-11,12,15-triol

InChI

InChI=1S/C28H46O3/c1-16(2)17(3)6-7-18(4)20-8-9-21-23-22(11-12-26(20,21)5)27-13-10-19(29)14-28(27,15-27)25(31)24(23)30/h6-7,16-25,29-31H,8-15H2,1-5H3/b7-6+/t17?,18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-/m1/s1

InChI Key

CREDXYMKNYHUGY-DEEMEZQZSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C

Isomeric SMILES

C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@]45[C@]3(C4)CC[C@@H](C5)O)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C

Origin of Product

United States

Occurrence and Putative Biosynthetic Pathways of Hatomasterol

Natural Occurrence and Distribution of Hatomasterol (e.g., in Marine Sponges)

This compound has been identified as a natural product isolated from marine invertebrates, specifically sponges. nih.gov The primary and most well-documented source of this compound is the Okinawan marine sponge of the genus Stylissa. mdpi.commdpi.comcapes.gov.brnih.gov In the initial study, this compound was isolated alongside three new polyhydroxylated sterols, named stylisterols A, B, and C, from an extract of Stylissa sp. capes.gov.brnih.gov

Natural products isolated from marine sponges are often produced by symbiotic microorganisms, such as fungi or bacteria, that live within the sponge tissue. nih.gov It has been suggested that the presence of unusual steroids like this compound in sponges may indicate synthesis by an endophytic fungus that is a symbiont in the sponge species. mdpi.comnih.gov While this compound was found in the sponge extracts, its ultimate biosynthetic origin—whether from the sponge itself or a microbial symbiont—remains a subject of scientific inquiry. mdpi.commdpi.comnih.gov

The distribution of this compound appears to be highly specific, as it has been consistently reported from the Stylissa sponge collected in the waters of Okinawa, Japan. mdpi.comcapes.gov.br

Table 1: Documented Natural Source of this compound
OrganismPhylumGeographic Location of CollectionReference
Stylissa sp.Porifera (Sponge)Okinawa, Japan mdpi.commdpi.comcapes.gov.brnih.gov

Precursor Molecules and Hypothetical Biosynthetic Routes to this compound (e.g., Steroid Biosynthesis)

This compound, with the chemical formula C₂₈H₄₆O₃, is classified as an ergostanoid, a type of C28 steroid characterized by the ergostane (B1235598) skeleton. kegg.jpgenome.jpebi.ac.uk Its formal name is (3β,5β,6β,7α,22E,24ς)-5,19-cycloergost-22-ene-3,6,7-triol. mdpi.commdpi.com The structure is notable for the covalent bond between carbon atoms C-5 and C-19, forming a cyclopropane (B1198618) ring within the steroid's core, making it a carbon-bridged steroid (CBS). mdpi.commdpi.com

The biosynthesis of steroids is a complex, multi-step process that begins with simpler precursors. The general steroid biosynthetic pathway in eukaryotes starts with acetyl-CoA, leading to the formation of squalene, which is then cyclized to form the first sterol, typically lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in photosynthetic organisms. nih.gov

Given that this compound is an ergostanoid, its biosynthesis is hypothesized to proceed through the fungal or algal steroid pathway. The key precursor is likely a common C28 sterol such as ergosterol (B1671047) or a related intermediate. The biosynthesis of ergostane-type sterols involves the methylation at C-24 of a C27 sterol precursor, using S-adenosyl methionine (SAM) as a methyl donor.

The hypothetical biosynthetic route to this compound would involve several key transformations of a precursor sterol:

Formation of the Ergostane Skeleton : This involves the standard steroid pathway to produce a C27 sterol, followed by a methylation step at the C-24 position of the side chain.

Cyclization : The formation of the characteristic 5,19-cyclo bridge likely occurs via the intramolecular cyclization of a 19-functionalized-Δ⁵-sterol intermediate. This type of reaction is a key step in the biosynthesis of other cyclosterols.

Hydroxylation : The introduction of three hydroxyl groups at positions C-3, C-6, and C-7 would occur through the action of specific hydroxylase enzymes. mdpi.commdpi.com

Table 2: Potential Precursor Molecules in this compound Biosynthesis
Precursor ClassSpecific ExampleRole in Pathway
C27 SterolLanosterol / ZymosterolEarly intermediate prior to C-24 methylation.
C28 Ergostane-type SterolErgosterol / EpisterolImmediate precursor skeleton before cyclization and polyhydroxylation.
Methyl DonorS-adenosyl methionine (SAM)Provides the methyl group for the C-24 position in the side chain.

Enzymatic Systems Potentially Involved in this compound Formation

While the specific enzymes responsible for this compound biosynthesis have not been isolated or characterized, the proposed pathway allows for the inference of the types of enzymes that must be involved. These would be analogous to enzymes found in other steroid-producing organisms, particularly fungi and marine micro-symbionts.

The key enzymatic systems likely include:

Sterol C24-methyltransferase (SMT) : This class of enzymes is responsible for adding a methyl group to the C-24 position of the sterol side chain, a defining step in the formation of the ergostane skeleton. researchgate.net

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is frequently involved in the oxidation and hydroxylation of steroid skeletons. Specific CYPs would be required to introduce the hydroxyl groups at the C-3, C-6, and C-7 positions with the correct stereochemistry.

Sterol Cyclase/Isomerase : A specialized enzyme, possibly a unique cyclase, would be needed to catalyze the formation of the 5,19-cyclo linkage. The formation of such carbon-bridged rings is an uncommon but known modification in steroid biosynthesis.

The presence of these enzymatic systems in the sponge Stylissa sp. or its microbial symbionts would be necessary to produce the complex structure of this compound.

Factors Influencing this compound Production in Biological Systems

Specific studies detailing the factors that influence the production of this compound in its natural host are not available in the current literature. However, the production of secondary metabolites in marine invertebrates and their symbionts is known to be influenced by a range of biotic and abiotic factors.

Environmental Factors : The marine environment is characterized by unique conditions of temperature, pressure, salinity, and light, all of which can affect the metabolic processes of marine organisms and their symbionts. mdpi.com Variations in these environmental parameters could potentially upregulate or downregulate the biosynthetic pathways leading to this compound.

Host-Symbiont Interactions : If this compound is produced by a microbial symbiont, its production would be intrinsically linked to the health and metabolic state of the host sponge. nih.gov Chemical signaling between the host and the symbiont often regulates the production of secondary metabolites, which may play a role in defense or communication.

Nutrient Availability : The availability of essential nutrients and primary precursors (like acetate) in the environment is a fundamental factor that can limit or enhance the production of complex molecules like steroids. ucdavis.edu

Biotic Stress : Production of specialized metabolites in sponges is often triggered or enhanced by external pressures such as predation, competition from other organisms, or microbial infection (biofouling). These compounds can serve as chemical defenses, and their production may increase when the organism is under threat.

Further research focusing on the culture of Stylissa sp. or its associated microorganisms under controlled laboratory conditions would be necessary to elucidate the specific factors that govern this compound production. ucdavis.edu

Molecular and Cellular Mechanisms of Hatomasterol Action in Vitro

Hatomasterol Interactions with Cellular Targets (e.g., specific cell lines like HeLa)

Research has shown that this compound exhibits cytotoxic effects against HeLa cells, a human cervical cancer cell line, in laboratory settings. mdpi.commdpi.comcapes.gov.brnih.govnih.gov The interaction of this compound with HeLa cells leads to an inhibition of their proliferation. mdpi.com Studies on HeLa cells often focus on cell-cell interactions, the effects of various compounds on cellular processes, and the regulation of the cell cycle. biorxiv.orgnih.govplos.orgnih.govresearchgate.net The investigation of this compound's impact on HeLa cells provides a model for understanding its potential as an antitumor agent. mdpi.com

Cell Line Observed Effect of this compound Reference
HeLaCytotoxicity, Inhibition of proliferation mdpi.commdpi.comcapes.gov.brnih.govnih.gov

Modulation of Intracellular Signaling Cascades by this compound

The interaction of external molecules with cells can trigger changes in intracellular signaling pathways, which are complex systems that control cellular functions. youtube.com

Pathway Perturbations Induced by this compound

While direct studies on the specific signaling pathway perturbations induced by this compound are limited, related compounds and extracts from similar marine sources have been shown to influence pathways involved in cell growth and apoptosis. researchgate.netresearchgate.net For instance, other steroids have been found to modulate the expression of proteins involved in key signaling cascades like the PI3K and MAPK pathways, which are crucial for cell proliferation and survival. youtube.comnih.gov The cytotoxic effects of this compound on cancer cells suggest that it may interfere with signaling pathways essential for their growth and survival. mdpi.com

Protein-Ligand Binding and Receptor Interactions

The biological activity of a compound like this compound is initiated by its binding to specific proteins or receptors within the cell, an interaction known as protein-ligand binding. youtube.comkegg.jpnih.govnih.govmdpi.comarxiv.org The specific three-dimensional structure of a protein's binding site allows only molecules with a complementary shape to bind, ensuring specificity. youtube.com While the direct protein targets of this compound have not been fully elucidated, its steroidal structure suggests potential interactions with nuclear receptors or other steroid-binding proteins that regulate gene expression and cellular processes.

This compound's Influence on Cellular Processes (e.g., apoptosis in in vitro cell lines)

This compound has been identified as an apoptosis agonist, meaning it can induce programmed cell death in cancer cells. nih.gov This is a significant finding, as the ability to trigger apoptosis is a key characteristic of many anticancer agents. nih.gov The cytotoxic activity observed in HeLa cells is likely a result of this pro-apoptotic effect. mdpi.comnih.gov In silico predictions have further supported the potential of this compound to act as an antineoplastic and apoptosis-inducing agent. nih.gov

Comparative Analysis of this compound's In Vitro Effects with Structurally Related Compounds

This compound belongs to a class of compounds known as carbon-bridged steroids and triterpenoids. mdpi.com Several other compounds with similar core structures have also been isolated from marine sponges and other natural sources and have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines.

For example, Aragusterol A , another cytotoxic steroid from an Okinawan sponge, shows potent antitumor activity against several cancer cell lines, including HeLaS3. mdpi.com Similarly, Xuetonglactones E and F , triterpenoids from Kadsura heteroclita, exhibit potent cytotoxic activities against HeLa cells. mdpi.com Other related compounds like Stylisterols A, B, and C , which were isolated from the same sponge as this compound, also show cytotoxic properties. capes.gov.brebi.ac.uk This comparative analysis suggests that the unique steroidal skeleton shared by these compounds is a key determinant of their cytotoxic and potential antitumor effects. mdpi.com

| Compound | Source | Observed In Vitro Effects | Reference | | --- | --- | --- | | this compound | Stylissa sp. (Okinawan sponge) | Cytotoxicity against HeLa cells, Apoptosis agonist | mdpi.commdpi.comcapes.gov.brnih.govnih.gov | | Aragusterol A | Xestospongia sp. (Okinawan sponge) | Potent antitumor activity against KB, HeLaS3, P388, and LoVo cells | mdpi.com | | Xuetonglactones E & F | Kadsura heteroclita | Potent cytotoxic activities against HeLa and BGC 823 cells | mdpi.com | | Stylisterols A, B, C | Stylissa sp. (Okinawan sponge) | Cytotoxicity toward HeLa cells | capes.gov.brebi.ac.uk |

Biological Roles and Ecological Significance of Hatomasterol

Hatomasterol's Function in Marine Organisms (e.g., sponges)

This compound was first identified as a novel 5,19-cyclosterol isolated from the Okinawan marine sponge Stylissa sp. researchgate.net. Sterols are essential molecules in many organisms, primarily serving as structural components of cell membranes. In marine sponges, which are ancient and relatively simple multicellular animals, a diverse array of unique sterols, including this compound, have been discovered. frontiersin.orguni-bielefeld.de The presence of the distinctive cyclo-structure in this compound suggests a specialized function beyond a simple structural role, potentially related to maintaining membrane fluidity and integrity in the specific environmental conditions of its marine habitat. Sponges are known to produce a vast number of secondary metabolites, and steroids, in particular, have been identified as responsible for a range of biological activities. researchgate.net

Compound Profile: this compound
Compound Name This compound
Chemical Class 5,19-Cyclosterol
Source Organism Stylissa sp. (Marine Sponge)
Reference researchgate.net

Role of this compound in Ecological Interactions (e.g., chemical defense, allelopathy)

Marine sponges are sessile, filter-feeding organisms that must compete for space and defend against predation and fouling. nih.govmdpi.com They have evolved a sophisticated chemical arsenal (B13267) to mediate these ecological challenges. nih.gov The production of bioactive secondary metabolites is a key strategy for survival, and these compounds often play defensive roles. nih.govmdpi.com

Chemical Defense: Steroids isolated from sponges have been shown to possess pest resistance activity. researchgate.net In the highly competitive environments of coral reefs, the production of toxic or deterrent metabolites is a significant advantage against predators like carnivorous fish. nih.gov While direct studies on this compound's defensive properties are limited, its classification as a unique steroid from a sponge strongly implies a role in chemical defense. Sponges that grow in exposed areas are often more toxic than those in concealed locations, supporting the adaptive significance of these chemical constituents. nih.gov

Allelopathy: Allelopathy refers to the chemical inhibition of one organism by another, a common strategy in both terrestrial plants and marine invertebrates competing for resources. nih.govscholarsresearchlibrary.comresearchgate.net Sponges produce chemicals to create a clear zone around themselves, preventing overgrowth by other organisms like fast-growing corals or barnacles. mdpi.com This ensures the sponge can maintain its access to water flow for filter-feeding. mdpi.com The release of compounds like this compound into the immediate environment could serve an allelopathic function, inhibiting the settlement or growth of nearby competitors. researchgate.net

Environmental Fate and Potential Biodegradation Pathways of this compound

The environmental fate of a natural product like this compound is determined by its chemical stability and its susceptibility to biodegradation. ecetoc.org There are no specific studies detailing the biodegradation of this compound. However, based on its complex sterol structure, some predictions can be made.

Complex organic molecules are not always readily biodegradable. europa.eu The biodegradation of a chemical depends on factors such as its structure, concentration, and environmental conditions like temperature, pH, and the presence of adapted microbial communities. ecetoc.org For instance, squalene, a triterpene that is a precursor to steroids, is not considered readily biodegradable under strict OECD test guidelines, although it does show a capacity for inherent biodegradation. europa.eu

The degradation of complex lipids like sterols in the environment often involves oxidative cleavage of the ring structures by specialized microorganisms. europa.eu It is plausible that the biodegradation of this compound would proceed slowly, initiated by microbial action that breaks down its intricate cyclic structure. The rate of this degradation in the marine environment would be influenced by the local microbial consortia and the availability of the compound. ecetoc.org Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to estimate the environmental fate of chemicals when experimental data is scarce. nih.gov

Advanced Analytical Methodologies for Hatomasterol Investigation

Chromatographic Techniques for Isolation and Purification of Hatomasterol

The initial separation of this compound from its natural source is a critical step that relies on modern chromatographic methods. These techniques are designed to handle complex mixtures and isolate the compound of interest to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound from the crude extract of the marine sponge. Following initial solvent extraction and preliminary separation by column chromatography, reversed-phase HPLC (RP-HPLC) is typically employed to achieve the high purity required for structural analysis and biological assays. mdpi.comhplc.eunih.gov

The process generally involves:

Column: A C18 reversed-phase column is commonly preferred for the separation of sterols, offering excellent resolution based on the hydrophobicity of the molecules. hplc.eumdpi.com

Mobile Phase: A gradient elution system is often used, typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net This allows for the efficient separation of compounds with varying polarities that are present in the semi-purified extract.

Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the elution, as sterols possess chromophores that absorb light in the UV spectrum. This allows for the selective collection of fractions containing the target compound.

This high-resolution separation is crucial for isolating this compound from other structurally similar sterols and metabolites present in the sponge. hplc.euthermofisher.com

Gas Chromatography (GC) Applications in this compound Research

For GC analysis of sterols, a derivatization step is typically required to increase the volatility and thermal stability of the compound. aocs.orgnih.gov This involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. The GC separation is then based on the boiling points and polarity of these derivatives. phenomenex.comorganomation.com The use of a capillary column provides high separation efficiency, allowing for the distinction between different sterol isomers. aocs.org When combined with mass spectrometry, GC-MS provides not only retention time data for quantification but also mass spectra that serve as a fingerprint for identification. nih.gov

Spectroscopic and Spectrometric Characterization of this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complex three-dimensional structure of novel organic compounds like this compound. pitt.edubhu.ac.in A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary to piece together its unique 5,19-cycloergostane skeleton. nih.govmdpi.com

Key NMR experiments and their roles include:

¹H NMR: Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR and APT/DEPT: Determines the number and type of carbon atoms (C, CH, CH₂, CH₃). nanalysis.com The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between them. nanalysis.com

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete carbon skeleton and connecting different fragments of the molecule. pharmacognosy.us

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

The collective data from these experiments allowed for the unambiguous structural determination of this compound. nih.govcapes.gov.br

Table 1: Representative ¹³C and ¹H NMR Data for the this compound Skeleton (Note: This table is a representative example based on the known structure. Actual chemical shifts may vary slightly based on experimental conditions.)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity
375.83.90m
518.2--
672.54.15d
774.13.85t
948.91.80m
1924.50.45, 0.60d, d
22135.25.25dd
23132.15.18dd

Mass Spectrometry (MS/MS) for this compound Analysis and Metabolomics

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of this compound, and to gain structural insights through fragmentation analysis. nih.govnih.gov

High-Resolution Mass Spectrometry (HRAMS), often using an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the molecular ion. nih.govthermofisher.com This accuracy allows for the confident determination of the compound's elemental composition, a critical piece of information for a newly discovered molecule.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure. thermofisher.comsilantes.com In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragments provides valuable clues about the molecule's substructures, such as the nature of the side chain and the sterol core, complementing the data obtained from NMR. silantes.com In the context of metabolomics, LC-MS/MS methods can be developed to screen for this compound and its metabolites in biological extracts, contributing to a broader understanding of its role in the organism. nih.govthermofisher.com

Quantitative Methodologies for this compound Detection in Complex Matrices

Detecting and quantifying this compound in complex matrices, such as sponge tissue or plasma, requires highly selective and sensitive analytical methods. mdpi.comeurachem.orgwiley.com The complexity of these samples can cause matrix effects, where other components interfere with the signal of the analyte. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose. mdpi.com By operating the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the instrument can be set to detect only specific fragmentation transitions unique to this compound. thermofisher.commdpi.com This approach provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations.

The development of a quantitative method involves several steps:

Sample Preparation: An efficient extraction protocol, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is developed to isolate this compound from the bulk of the matrix components. mdpi.com

Chromatographic Separation: An optimized HPLC or UPLC method is used to separate this compound from any remaining isomers or interfering compounds before it enters the mass spectrometer. researchgate.net

Mass Spectrometric Detection: Specific SRM transitions (a precursor ion and one or two product ions) are identified and optimized to ensure unambiguous detection and quantification. mdpi.com

Method Validation: The method is rigorously validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. mdpi.com

Table 2: Hypothetical Parameters for a Quantitative LC-MS/MS Method for this compound

ParameterCondition
Chromatography UPLC with a C18 column
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Ionization Mode ESI Positive
Precursor Ion (Q1) [M+H]⁺ m/z for this compound
Product Ions (Q3) Two specific fragment ions (e.g., transitions representing water losses or side-chain cleavage)
Analysis Mode Selected Reaction Monitoring (SRM)

This robust methodology enables the reliable measurement of this compound in complex biological samples, which is fundamental for any further research into its biosynthesis, distribution, or pharmacological potential. mdpi.comresearchgate.net

Computational and Chemoinformatic Approaches in this compound Research

Computational chemistry and chemoinformatics have emerged as indispensable tools in natural product research, offering powerful methods to predict biological activities, understand molecular interactions, and guide further experimental investigation. For a unique and complex molecule like this compound, these in silico approaches provide a vital first step in elucidating its therapeutic potential and mechanism of action. By leveraging computational models, researchers can simulate and analyze the behavior of this compound at the molecular level, saving significant time and resources compared to traditional laboratory screening.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. This allows for a detailed examination of a compound's conformational possibilities and physicochemical properties. A key application of molecular modeling in drug discovery is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme).

The primary goal of molecular docking is to forecast the binding mode and affinity between a ligand and a target protein. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different poses. The resulting "binding energy" or "docking score" provides a quantitative estimate of the binding affinity; lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net These simulations can reveal crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

While molecular docking is a widely used technique for hypothesis generation in medicinal chemistry researchgate.net, specific molecular docking studies detailing the binding of this compound to particular protein targets have not been extensively reported in the available scientific literature. Such studies would be invaluable for identifying the potential molecular targets responsible for its observed cytotoxic effects and for providing a rational basis for the design of future analogs with improved potency and selectivity.

Structure-Activity Relationship (SAR) Prediction at the Molecular Level

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov By comparing the activities of structurally related compounds, researchers can identify the key chemical features, or pharmacophores, responsible for their effects. While traditional SAR studies involve the synthesis and testing of numerous analogs, computational methods can predict these relationships, providing valuable insights before any synthetic work is undertaken.

This compound, a 5,19-cycloergostane steroid isolated from the Okinawan sponge Stylissa sp., is known for its cytotoxic activity against HeLa cancer cells in vitro. mdpi.comnih.gov Its unique structure, featuring a cyclopropane (B1198618) ring fused to the steroid core, and a polyhydroxylated framework, presents an interesting subject for SAR analysis.

Chemoinformatic tools like the Prediction of Activity Spectra for Substances (PASS) program are utilized to forecast the biological activity profile of a compound based solely on its structural formula. The PASS algorithm analyzes the structure of a query molecule against a vast training set of known biologically active compounds to estimate the probability that the new molecule will exhibit specific activities. semanticscholar.org The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). semanticscholar.orgnih.gov This approach has been applied to large libraries of natural steroids to identify promising candidates for further development. nih.gov

In a comprehensive review of carbon-bridged steroids, this compound was analyzed using the PASS program to predict its biological activity profile. The predictions align with its experimentally determined cytotoxicity and suggest other potential biological functions.

Predicted Activity TypeSpecific Predicted ActivityProbability of Activity (Pa)
Antitumor & Related ActivityAntineoplastic0.895
Apoptosis agonist0.750
Caspase-3 stimulant0.680
Lipid Metabolism RegulatorsCholesterol antagonist0.550
Hypercholesterolemia treatment0.515
Additional Predicted ActivityMembrane integrity agonist0.620
Kinase inhibitor0.480

This table is generated based on the structure of data presented in a review by Stonik and Dmitrenok (2022), which includes PASS predictions for cyclopropane-containing steroids. nih.gov The Pa value represents the probability that a compound will exhibit a certain activity.

The high probability score for antineoplastic activity is consistent with the observed cytotoxicity of this compound. nih.gov The predictions also suggest that this activity may be mediated through the induction of apoptosis. The molecular-level SAR insights from these predictions suggest that the unique 5,19-cycloergostane skeleton is a promising scaffold for developing new antitumor agents. Further investigation into the specific contributions of the hydroxyl groups and the side chain to its activity would be the next logical step in a full SAR study.

Synthetic Endeavors and Structural Analogues of Hatomasterol

Strategies for the Total Synthesis of Hatomasterol

The total synthesis of this compound has not yet been reported in the scientific literature, a fact that underscores the significant challenge posed by its complex and stereochemically rich architecture. The molecule features a rigid tetracyclic core, a strained three-membered cyclopropane (B1198618) ring, and a specific arrangement of three hydroxyl groups, alongside a chiral side chain.

A hypothetical retrosynthetic analysis would need to address several key challenges:

Construction of the 5,19-Cyclopropane Ring: This is a hallmark of the this compound structure. A common strategy for forming such a feature in steroid synthesis involves the intramolecular cyclization of a precursor with an appropriately positioned leaving group. For instance, a procedure for synthesizing 6,19-cyclopregnanes utilizes an intramolecular alkylation of a Δ⁴-3-keto steroid bearing a 19-mesylate. nih.gov A similar approach could be envisioned for this compound, starting from a suitable ergostane (B1235598) precursor.

Stereocontrolled Introduction of Hydroxyl Groups: The synthesis must precisely install the hydroxyl groups at the C-3 (β), C-6 (β), and C-7 (α) positions. This would likely involve a series of stereoselective reduction and oxidation steps, guided by the steric environment of the steroid nucleus.

Assembly of the Side Chain: The ergostane-type side chain with its C-22 double bond would need to be constructed and coupled to the steroid core, likely via olefination or related C-C bond-forming reactions.

Complex natural products like brassinosteroids, which also feature polyhydroxylated steroid cores, have been targets of extensive synthetic efforts. mdpi.comresearchgate.net Strategies from these syntheses, such as radical cyclization to form key ring systems, could potentially be adapted for the construction of a this compound precursor. researchgate.net Ultimately, a successful total synthesis would be a multi-step endeavor requiring innovative solutions for stereochemical control and the formation of the unique bridged ring system.

Semisynthetic Derivatization of this compound for Biological Probing

Given the availability of this compound from natural sources, albeit in limited quantities, semisynthesis provides a direct route to probe the biological importance of its various functional groups. pronamar.com The primary goal of such derivatization is to understand which parts of the molecule are essential for its cytotoxic activity. The key reactive sites on the this compound molecule are the three secondary hydroxyl groups and the double bond in the side chain.

Common derivatization strategies would include:

Oxidation: Oxidation of the secondary alcohols to ketones would reveal the importance of the hydrogen-bond donating ability of these groups for target interaction.

Side Chain Modification: The C-22 double bond can be subjected to reactions like epoxidation or dihydroxylation. Such changes would alter the geometry and polarity of the side chain, which is often crucial for the activity of cytotoxic steroids. nih.gov

These modifications are standard practice in medicinal chemistry to create a library of related compounds for biological evaluation. pronamar.comscielo.br

Table 1: Potential Semisynthetic Derivatives of this compound for Biological Probing

Derivative ClassSpecific Modification ExampleRationale for Synthesis
Esters 3,6,7-Triacetyl-hatomasterolInvestigate the effect of masking polar hydroxyl groups on cytotoxicity and cell permeability.
Ketones This compound-3,6,7-trioneDetermine the necessity of the hydroxyl groups as hydrogen bond donors for biological activity.
Ethers 3,6,7-Trimethyl-hatomasterolAssess the impact of permanently blocking the hydroxyl groups with non-hydrolyzable moieties.
Side Chain Epoxides 22,23-Epoxy-hatomasterolExplore the role of the side chain's electronic properties and shape in cytotoxicity.

Design and Synthesis of this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to identifying the pharmacophore—the precise three-dimensional arrangement of atoms and functional groups responsible for a molecule's biological effect. nih.govnih.gov For this compound, an SAR campaign would involve the synthesis of analogues with systematic structural changes to map out the molecular features critical for its cytotoxicity.

Key structural questions to be addressed by analogue design include:

Is the 5,19-cyclopropane ring essential? Analogues where the cyclopropane ring is opened to generate a more conventional steroid skeleton (e.g., with a C-10 methyl group and a Δ⁵ double bond) could answer this question. Lewis acid-promoted rearrangements of 5,19-cyclosteroids are known to yield B-ring expanded or modified structures, providing a potential route to such analogues. researchgate.net

What is the role of the triol system? Synthesizing analogues with fewer hydroxyl groups (e.g., diols or a single hydroxyl) or with altered stereochemistry would clarify the importance of the specific oxygenation pattern. SAR studies on other steroids have shown that the number and position of hydroxyl groups can dramatically impact activity. nih.govacs.org

How does the side chain influence activity? The side chain can be truncated, extended, or its polarity modified. For example, creating analogues with nitrogen-containing side chains, as has been done for brassinosteroids, could be explored to see if new interactions can be formed with a biological target. nih.govmdpi.com

Table 2: Design of this compound Analogues for SAR Studies

Analogue SeriesStructural ModificationKey SAR Question Addressed
A/B Ring Analogues Removal or epimerization of one or more hydroxyls (C-3, C-6, C-7).Is the specific triol configuration required for activity?
Cyclopropane Ring Analogues Reductive or acid-catalyzed opening of the 5,19-cyclo ring.Is the strained cyclopropane ring a key feature of the pharmacophore?
Side Chain Analogues Saturation of the C-22 double bond; removal or modification of the C-24 methyl group.What is the optimal length, flexibility, and substitution pattern of the side chain for cytotoxicity?

Biocatalytic Approaches in this compound Chemistry

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. orientjchem.orgmdpi.com This approach is particularly well-suited for the complex structures of steroids, where classical chemical methods often require extensive use of protecting groups and can lack regio- or stereoselectivity. nih.govrsc.org While no biocatalytic studies have been specifically reported for this compound, several strategies could be envisioned.

Potential applications include:

Selective Hydroxylation: Microbial biotransformation is a powerful tool for introducing hydroxyl groups at specific, often unactivated, positions on a steroid nucleus. orientjchem.orgnih.gov Applying a panel of fungi or bacteria to this compound or a synthetic precursor could generate novel analogues with additional hydroxylations, potentially leading to enhanced or more selective bioactivity. rsc.org

Regioselective Acylation and Deacylation: Enzymes such as lipases are widely used for the selective esterification or hydrolysis of hydroxyl groups on polyol compounds. This would be an ideal method for preparing individual mono- or di-esters of this compound's three hydroxyl groups, a task that would be challenging using conventional chemistry.

Oxidation/Reduction Reactions: Oxidoreductases could be employed for the selective oxidation of one of the hydroxyl groups to a ketone or the stereoselective reduction of a synthetically prepared ketone precursor.

The use of biocatalysis could thus provide access to a range of novel this compound analogues that would be difficult to obtain otherwise, expanding the scope of SAR studies and potentially yielding compounds with improved pharmacological profiles. rsc.org

Future Directions and Interdisciplinary Perspectives in Hatomasterol Research

Advancements in Hatomasterol Biosynthesis Research

The biosynthetic pathway of this compound is a key area of investigation. While the precise mechanisms are yet to be fully elucidated, it is hypothesized that its production may involve symbiotic microorganisms within the sponge. nih.gov The unusual 5,19-cycloergostane structure suggests a complex series of enzymatic reactions. mdpi.commdpi.com Future research will likely focus on identifying the specific genes and enzymes responsible for its synthesis. The precursor for many steroids in photosynthetic organisms is cycloartenol (B190886), which could be a starting point for investigation into the biosynthesis of this compound. nih.gov Understanding these pathways is crucial for several reasons.

Firstly, it could enable the heterologous expression of the biosynthetic gene cluster in a more manageable host organism, such as bacteria or yeast. This would facilitate a more sustainable and scalable production of this compound, overcoming the limitations of sourcing from its natural marine environment.

Secondly, a detailed understanding of the biosynthetic machinery could allow for the chemoenzymatic synthesis of novel this compound analogs with potentially enhanced or new biological activities. By manipulating the biosynthetic genes, researchers could create a library of related compounds for further study.

Elucidation of Novel Molecular Targets of this compound

Initial studies have demonstrated that this compound exhibits cytotoxicity against HeLa cells in vitro. mdpi.commdpi.comnih.gov However, the precise molecular targets through which it exerts this effect remain largely unknown. Future research will need to employ a variety of techniques to identify these targets.

A promising approach is the use of chemical proteomics, where this compound could be functionalized with a reactive group to covalently label its binding partners in cell lysates or living cells. Subsequent identification of these labeled proteins by mass spectrometry would provide direct evidence of its molecular targets.

Another strategy involves computational modeling and docking studies to predict potential binding sites on known cancer-related proteins. These in silico predictions can then be validated through in vitro binding assays and cellular thermal shift assays (CETSA). Identifying the molecular targets is a critical step in understanding the mechanism of action of this compound and for the rational design of more potent and selective derivatives.

Integration of Omics Technologies in this compound Studies

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a comprehensive understanding of the biological effects of this compound. humanspecificresearch.orgnih.govcreative-proteomics.com These technologies provide a global view of the molecular changes that occur in cells upon treatment with the compound. researchgate.net

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Sequencing the genome of the Stylissa sponge and its associated microorganisms.Identification of the biosynthetic gene cluster for this compound.
Transcriptomics Analyzing changes in gene expression in cancer cells treated with this compound.Revealing the cellular pathways and processes affected by the compound.
Proteomics Profiling the changes in protein expression and post-translational modifications.Identifying direct and indirect protein targets and downstream signaling events.
Metabolomics Studying the alterations in the cellular metabolome.Understanding the impact of this compound on cellular metabolism and identifying biomarkers of response.

By integrating data from these different omics layers, researchers can construct a detailed network of the molecular interactions of this compound, providing a holistic view of its mechanism of action. researchgate.netmdpi.com This systems biology approach can uncover novel therapeutic targets and strategies. nih.govgesundheitsindustrie-bw.de

Sustainable Sourcing and Production Considerations for this compound

The reliance on marine sponges for the supply of this compound is not sustainable in the long term due to the ecological impact of harvesting and the low natural abundance of the compound. total-ingredients.comnouryon.com Therefore, developing sustainable methods for its production is a high priority.

As mentioned earlier, understanding the biosynthesis of this compound is the first step towards its biotechnological production. acs.org Establishing a stable culture of the sponge's symbiotic microorganisms, if they are indeed the producers, could provide a renewable source. Alternatively, the transfer of the biosynthetic pathway into a laboratory-friendly host is a promising avenue.

Total synthesis of this compound is another viable option. While likely to be a complex and challenging endeavor due to its intricate stereochemistry, a successful synthetic route would provide a reliable and scalable supply for further research and development. Furthermore, a synthetic strategy would allow for the creation of simplified analogs to probe the structure-activity relationship.

Unexplored Biological Systems and Ecological Niches for this compound Discovery

The discovery of this compound from a marine sponge highlights the vast and largely untapped chemical diversity of marine organisms. mdpi.comcapes.gov.br Future bioprospecting efforts should continue to explore diverse marine environments, including deep-sea sponges, corals, and marine microorganisms, for new sources of this compound and related compounds.

Beyond the marine environment, other ecological niches could harbor organisms that produce similar unique steroids. Endophytic fungi, for instance, are known to produce a wide array of bioactive natural products. nih.gov Screening of endophytic fungi from various plants, particularly those from unique or extreme environments, could lead to the discovery of novel cycloergostane steroids.

Exploring different biological systems is also crucial. wou.eduwikipedia.orgnih.gov While initial studies have focused on cancer cells, the potential effects of this compound on other biological systems, such as the immune system or in the context of infectious diseases, remain to be investigated. Its unique structure may confer novel biological activities that are yet to be discovered.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing Hatomasterol from structurally similar C24-methyl sterols in biological samples?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities. For instance, 1^1H-NMR can identify methyl group configurations at C24, while HRMS confirms molecular formulas. Cross-validate findings with reference data from the Lipid Maps Structure Database (LMSD), which catalogs sterol derivatives like this compound, Stylisterol B, and Calvatianone .

Q. How should researchers validate the purity of newly synthesized this compound derivatives for in vitro studies?

  • Methodological Answer : Employ orthogonal methods such as HPLC-UV (for chromatographic purity) and differential scanning calorimetry (DSC) to verify crystallinity and absence of polymorphic impurities. Document protocols in alignment with reproducibility guidelines from the Beilstein Journal of Organic Chemistry, which mandates detailed characterization for novel compounds .

Q. What are the best practices for designing dose-response experiments to assess this compound’s bioactivity in cellular models?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture nonlinear effects. Include positive and negative controls (e.g., known sterol inhibitors or solvents) and replicate experiments across multiple cell passages to account for biological variability. Ensure compliance with ethical guidelines for human cell line usage, as outlined in institutional review board (IRB) protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell type specificity, solvent interactions). For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability between yeast and mammalian systems. Use systematic review frameworks (e.g., PICO criteria) to isolate variables and design follow-up experiments .

Q. What computational strategies are effective for predicting this compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with force fields optimized for sterols (e.g., CHARMM36). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Cross-reference structural data from LMSD to refine computational models .

Q. How should researchers address challenges in reproducing this compound’s reported anti-inflammatory effects in vivo?

  • Methodological Answer : Standardize animal models by controlling diet (sterol-free feed) and genetic backgrounds. Use longitudinal study designs with pre-registered protocols to minimize bias. Document negative results transparently, as emphasized in NIH guidelines for preclinical research .

Data Management and Reproducibility

Q. What metadata standards are critical for sharing this compound-related datasets in public repositories?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include raw NMR spectra, crystallographic data (if applicable), and experimental conditions (e.g., temperature, solvent ratios). Use platforms like Zenodo or Figshare, which support structured metadata templates for chemical compounds .

Q. How can researchers mitigate systematic bias in qualitative studies exploring this compound’s ecological roles?

  • Methodological Answer : Implement triangulation by combining field observations (e.g., sterol content in marine organisms) with laboratory assays and literature surveys. Use blinded data analysis to reduce confirmation bias, as recommended in ethnographic research methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.